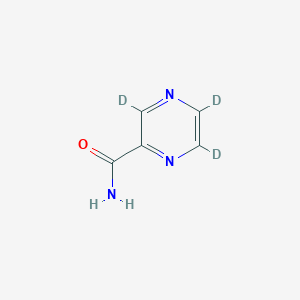

Pyrazinamide-d3

CAS No.:

Cat. No.: VC16523069

Molecular Formula: C5H5N3O

Molecular Weight: 126.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3O |

|---|---|

| Molecular Weight | 126.13 g/mol |

| IUPAC Name | 3,5,6-trideuteriopyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D |

| Standard InChI Key | IPEHBUMCGVEMRF-CBYSEHNBSA-N |

| Isomeric SMILES | [2H]C1=C(N=C(C(=N1)[2H])C(=O)N)[2H] |

| Canonical SMILES | C1=CN=C(C=N1)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Pyrazinamide-d3 is a deuterium- and nitrogen-15-labeled variant of pyrazinamide, with the molecular formula C₅H₂D₃¹⁵N₂O and a molecular weight of 127.12 g/mol . The compound retains the core pyrazine ring structure of pyrazinamide but substitutes three hydrogen atoms with deuterium (D) at specific positions and replaces natural nitrogen (¹⁴N) with the ¹⁵N isotope. This isotopic labeling minimizes metabolic interference while preserving the compound’s biochemical activity, making it indispensable for tracer studies.

Isotopic Labeling and Stability

Deuteration at the C-2, C-5, and C-6 positions of the pyrazine ring enhances the compound’s metabolic stability, as carbon-deuterium bonds exhibit slower cleavage rates compared to carbon-hydrogen bonds . The ¹⁵N isotope further aids in distinguishing the compound from endogenous molecules during mass spectrometric analysis. Such labeling ensures accurate quantification in biological matrices, particularly in studies investigating pyrazinamide’s conversion to pyrazinoic acid (POA), its active metabolite .

Table 1: Key Chemical Properties of Pyrazinamide-d3

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂D₃¹⁵N₂O | |

| Molecular Weight | 127.12 g/mol | |

| Purity | >95% (HPLC) | |

| Storage Conditions | -20°C, protected from light | |

| Isotopic Enrichment | 99% D, 98% ¹⁵N |

Synthesis and Characterization

Synthetic Pathways

The synthesis of Pyrazinamide-d3 typically involves deuteration of pyrazinamide precursors followed by ¹⁵N incorporation. One common method employs catalytic deuteration using platinum or palladium catalysts in deuterium oxide (D₂O), selectively replacing hydrogen atoms on the pyrazine ring . Subsequent amidation with ¹⁵N-labeled ammonia yields the final product. Advanced techniques such as microwave-assisted synthesis have been explored to improve reaction efficiency and isotopic purity .

Analytical Validation

Characterization of Pyrazinamide-d3 relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). ¹H-NMR spectra confirm deuterium incorporation through the absence of proton signals at the labeled positions, while ¹³C-NMR resolves isotopic shifts caused by ¹⁵N . HRMS with electrospray ionization (ESI) verifies the molecular ion peak at m/z 127.12, consistent with the calculated mass .

Pharmacological and Research Applications

Role in Tuberculosis Drug Development

Pyrazinamide-d3 is pivotal in studying the pharmacokinetics of pyrazinamide, which exhibits concentration-dependent activity against Mycobacterium tuberculosis (M.tb) . Deuterated analogs enable researchers to track drug distribution in murine models without interference from endogenous compounds. For instance, studies combining pyrazinamide with calcitriol (vitamin D3) demonstrated enhanced bacterial clearance in mice, with Pyrazinamide-d3 facilitating precise measurement of drug concentrations in lung tissue .

Mechanistic Insights into Drug Action

Pyrazinamide is a prodrug converted to POA by bacterial pyrazinamidase (PncA). POA inhibits PanD, an enzyme critical for M.tb’s coenzyme A biosynthesis, under acidic conditions . Pyrazinamide-d3 has been used to investigate POA’s binding kinetics to PanD, revealing slow on/off rates due to conformational changes required for active site accessibility . Mutations in PanD (e.g., M117I) associated with pyrazinamide resistance reduce POA affinity, a finding validated using isotopic analogs to distinguish drug-protein interactions from background noise .

Table 2: Key Research Findings Using Pyrazinamide-d3

Analytical Methodologies

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms utilize Pyrazinamide-d3 as an internal standard to correct for matrix effects in biological samples. Its near-identical chromatographic behavior to unlabeled pyrazinamide ensures accurate peak integration, while the mass shift (m/z +4) enables unambiguous detection .

Isotope Dilution Assays

In isotope dilution assays, Pyrazinamide-d3 is spiked into serum or tissue homogenates to quantify endogenous pyrazinamide levels. This approach achieves limits of detection (LOD) as low as 5 ng/mL, critical for therapeutic drug monitoring in TB patients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume